N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide
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Overview
Description
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide typically involves a multi-step process. One common synthetic route starts with the preparation of 4-(5-chlorothiophen-2-yl)thiazol-2-amine. This intermediate is then reacted with tosyl chloride in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require temperature control to optimize yield and purity .
Chemical Reactions Analysis
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the tosyl group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: This compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or modulate protein-protein interactions. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide can be compared with other thiazole derivatives, such as:
4-(4-chlorothiophen-2-yl)thiazol-2-amine: This compound shares a similar core structure but lacks the tosylacetamide group, which can influence its reactivity and biological activity.
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(methylthio)benzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S3/c1-10-2-4-11(5-3-10)25(21,22)9-15(20)19-16-18-12(8-23-16)13-6-7-14(17)24-13/h2-8H,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOHFJUGSOXEDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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